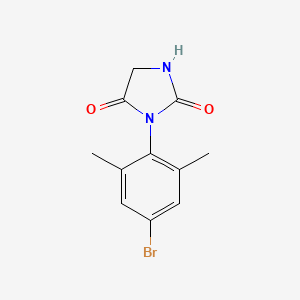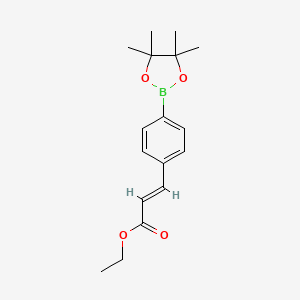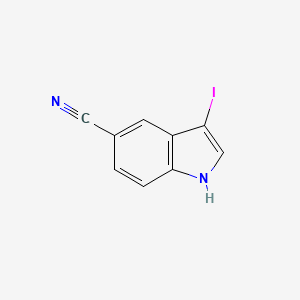
5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives, including those structurally related to 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their synthesis methods and biological activities. For example, novel Schiff bases have been synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, demonstrating significant antimicrobial activity against various pathogens (Puthran et al., 2019). Similarly, the electronic properties of a fluoropyrazolecarbonitrile derivative have been investigated, revealing enhancement of spectral properties upon adsorption with fullerene, indicating potential applications in material science and photovoltaic devices (Biointerface Research in Applied Chemistry, 2022).
Corrosion Inhibition
Pyrazole derivatives have also been identified as effective corrosion inhibitors. A study on pyranopyrazole derivatives demonstrated their high efficiency in inhibiting mild steel corrosion in HCl solution, highlighting the potential of pyrazole-based compounds in industrial applications to protect metals from corrosive environments (Yadav et al., 2016).
Pharmaceutical Applications
Further research into pyrazole derivatives has shown their potential in pharmaceutical applications, including antimicrobial and antitumor activities. For instance, microwave-assisted synthesis of novel Schiff base scaffolds of pyrazole nuclei has been developed, highlighting their neurodegenerative, antimicrobial, and anti-cancer activities (Karati et al., 2022). Additionally, key intermediates in the synthesis of pyrazoles have been explored for their applications in crop protection, indicating the versatility of these compounds in agricultural sciences (Plem et al., 2015).
Material Science Applications
The interaction of pyrazole derivatives with fullerene molecules has been studied to understand their electronic and spectral properties. This research indicates potential applications in developing new materials with enhanced photophysical properties, suitable for electronics and photovoltaic devices (Biointerface Research in Applied Chemistry, 2022).
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is the Trypanosoma cruzi protozoan . This organism is responsible for causing Chagas disease, a major public health problem, especially in Latin America .
Mode of Action
cruzi protozoan, leading to its elimination
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. It is known that the compound has an effect on the T. cruzi protozoan, but the exact pathways and downstream effects are yet to be fully understood .
Result of Action
The compound shows activity against the intracellular amastigotes form of T. cruzi . The compound showed an insufficient maximum effect compared to the reference drug, nifurtimox . Whether longer duration treatments may eliminate all parasites remains to be explored .
Action Environment
cruzi, suggesting that it may be effective in the environments where this protozoan is prevalent .
properties
IUPAC Name |
5-amino-1-(2-bromo-5-fluorophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN4/c11-8-2-1-7(12)3-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWVHUXDTLQCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)


![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)




![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)
